![molecular formula C21H29N3O B5541325 3,5,7-trimethyl-2-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5541325.png)
3,5,7-trimethyl-2-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}-1H-indole
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Overview
Description
Synthesis Analysis
The synthesis of indole derivatives often involves palladium-catalyzed intramolecular amination of C-H bonds, which is an efficient method for forming azetidine, pyrrolidine, and indoline compounds. This method is highlighted for its low catalyst loading, use of inexpensive reagents, and convenient operating conditions, making it a valuable approach for synthesizing complex indole derivatives (He et al., 2012).
Molecular Structure Analysis
Indole derivatives exhibit a variety of molecular structures, often determined by single crystal X-ray diffraction. For example, certain indole derivatives have been found to crystallize in specific space groups, with their molecules consisting of an enaminoketone group formed by a Fischer base bonded with benzoyl chloride derivatives. These molecules adopt specific conformations that are crucial for their reactivity and interactions (Vázquez-Vuelvas et al., 2011).
Chemical Reactions and Properties
Indole derivatives undergo a range of chemical reactions, including those leading to the formation of spiro compounds and interactions with electrophiles and nucleophiles. These reactions are critical for the functionalization of indole cores and the development of molecules with desired chemical properties. For instance, the reaction of indole derivatives with electrophiles can yield substituted indolium salts, which can then be hydrolyzed to produce substituted indolecarbaldehydes (Moriya et al., 1980).
Scientific Research Applications
Neurochemical Modulation
One of the primary scientific applications of compounds structurally related to 3,5,7-trimethyl-2-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}-1H-indole involves neurochemical modulation. Research on piperidinyl indole derivatives, such as RU 24969, demonstrates their potent activity as serotonin (5-HT) receptor agonists. These compounds have shown a dose-dependent reduction in 5-hydroxyindole acetic acid levels in rat brains, indicating a decrease in serotonin turnover. This suggests potential applications in the study of neurological disorders and the development of therapeutic agents targeting serotonin pathways (Euvrard & Boissier, 1980).
Antimicrobial Activity
Compounds with the indole scaffold, particularly those incorporating piperidine, morpholine, or piperazine moieties, have been identified as having broad antimicrobial properties. A study highlighted the synthesis of novel isatin-1,2,3-triazoles appended with such moieties, demonstrating significant antimicrobial screening results. These findings underscore the potential of these compounds in developing new antimicrobial agents (Aouad, 2017).
Drug Discovery and Synthesis
Indole derivatives, particularly those involving piperidine and azetidine groups, have been explored for their potential in drug discovery and synthesis. These compounds are valuable in synthesizing bioactive molecules, including those with anticancer, antifungal, and antiviral properties. For instance, the development of enantioselective methods for functionalizing the α-methylene C–H bonds of amines, including piperidines and azetidines, highlights the significance of these structural motifs in medicinal chemistry (Jain et al., 2016).
Corrosion Inhibition
Beyond pharmacological applications, 3-amino alkylated indoles, closely related structurally to the compound , have demonstrated utility as corrosion inhibitors for mild steel in acidic environments. These studies reveal the compound's potential industrial applications, providing a basis for developing new corrosion-resistant materials (Verma et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-13-9-14(2)19-18(10-13)16(4)20(22-19)21(25)23-11-17(12-23)24-8-6-5-7-15(24)3/h9-10,15,17,22H,5-8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIDDJRPXVPRED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CN(C2)C(=O)C3=C(C4=CC(=CC(=C4N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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